

A Comparative Analysis of Nevirapine Metabolite Profiles Across Diverse Patient Populations

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Compound of Interest

Compound Name: 3-Hydroxy Nevirapine-d7

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This guide provides a comprehensive comparison of nevirapine metabolite profiles in various patient populations, including adults with and without hepatic fibrosis, HIV-infected versus HIV-negative individuals, and those with HIV/tuberculosis (TB) co-infection. The information is intended to support research and development efforts related to nevirapine pharmacology and personalized medicine.

Executive Summary

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2B6. This process leads to the formation of several hydroxylated metabolites, which are subsequently conjugated with glucuronic acid for excretion. The metabolic profile of nevirapine can be influenced by a variety of factors including co-morbidities such as hepatic impairment and co-infection with tuberculosis, as well as patient age. Understanding these variations is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions.

This guide summarizes key quantitative data on nevirapine and its metabolites in different patient cohorts, details the experimental protocols used for their quantification, and provides visual representations of the metabolic pathways and analytical workflows.

Data Presentation: Quantitative Comparison of Nevirapine and its Metabolites

The following tables summarize the plasma concentrations of nevirapine and its major oxidative metabolites in different patient populations. Direct comparisons should be made with caution due to variations in study design, patient demographics, and analytical methodologies.

Table 1: Geometric Mean Plasma Concentrations of Nevirapine and its Metabolites in HIV-1-Infected Patients with Varying Degrees of Hepatic Fibrosis.[1]

Analyte	Ishak Group 1 (n=14) (ng/mL)	Ishak Group 2 (n=25) (ng/mL)	Ishak Group 3 (n=12) (ng/mL)
Nevirapine (Cmin)	4872	6092	6431
2-hydroxynevirapine	186	177	204
3-hydroxynevirapine	646	759	759
8-hydroxynevirapine	29	30	33
12-hydroxynevirapine	483	541	541
4-carboxynevirapine	18	18	19

Ishak groups represent the severity of hepatic fibrosis, with group 1 having the least and group 3 the most severe fibrosis.

Table 2: Pharmacokinetic Parameters of Nevirapine and its Metabolites After a Single 200 mg Dose in HIV-Negative Adults vs. Steady State in HIV-Infected Adults.[2]

Parameter	Single Dose (HIV-negative) Median (Range)	Steady State (HIV-infected) Median (Range)
Nevirapine		
AUC (ng·h/mL)	137,867 (80,488-202,347)	49,603 (25,058-95,147)
2-hydroxynevirapine		
AUC (ng·h/mL)	1,023 (625-1,563)	26 (16-107)
3-hydroxynevirapine		
AUC (ng·h/mL)	336 (179-813)	148 (42-368)
8-hydroxynevirapine		
AUC (ng·h/mL)	Not Reported	26 (16-107)
12-hydroxynevirapine		
AUC (ng·h/mL)	1,189 (649-1,992)	1,185 (484-2,543)
4-carboxynevirapine		
AUC (ng·h/mL)	1,074 (618-2,077)	227 (117-640)

Table 3: Nevirapine Trough Concentrations in HIV-Infected Patients With and Without Tuberculosis Co-infection.[\[3\]](#)[\[4\]](#)

Patient Group	Nevirapine Trough Concentration (ng/mL) - Median (IQR)
HIV-infected (no TB)	7322 (5266–9302)
HIV-infected with TB (on rifampicin)	5388 (3516–8243)

Table 4: Nevirapine Pharmacokinetic Parameters in HIV-Infected Children With and Without Malnutrition.[\[5\]](#)

Parameter	Normal Nutritional Status (n=25) - Median (Range)	Mild to Moderate Malnutrition (n=12) - Median (Range)
AUC _{0–12} (ng·h/mL)	79,861 (43,922–146,376)	60,082 (35,328–166,629)
C _{max} (ng/mL)	9,483 (5,099–22,453)	6,719 (3,401–18,947)
C _{trough} (ng/mL)	5,881 (2,305–9,097)	5,084 (1,645–8,489)

Experimental Protocols

The following methodologies are compiled from various studies to provide a comprehensive overview of the techniques used for the quantification of nevirapine and its metabolites in human plasma.

Sample Preparation

- **Protein Precipitation:** A simple and common method involves the precipitation of plasma proteins. To a plasma sample (e.g., 200 µL), an organic solvent such as acetonitrile or a solution of 10% perchloric acid is added.
- **Internal Standard:** An internal standard (e.g., a deuterated analog of nevirapine or a structurally similar compound) is added to the plasma sample before protein precipitation to account for variability during sample processing and analysis.
- **Centrifugation:** The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- **Supernatant Collection:** The clear supernatant containing nevirapine and its metabolites is carefully transferred to a clean tube for analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is employed to separate nevirapine and its various metabolites prior to detection.

- **Chromatographic Column:** A reverse-phase C18 column is typically used.

- **Mobile Phase:** A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to optimize the separation of the parent drug from its structurally similar metabolites.
- **Flow Rate:** A typical flow rate is between 0.2 and 1.0 mL/min.
- **Injection Volume:** A small volume of the prepared sample supernatant (e.g., 10-50 µL) is injected onto the column.

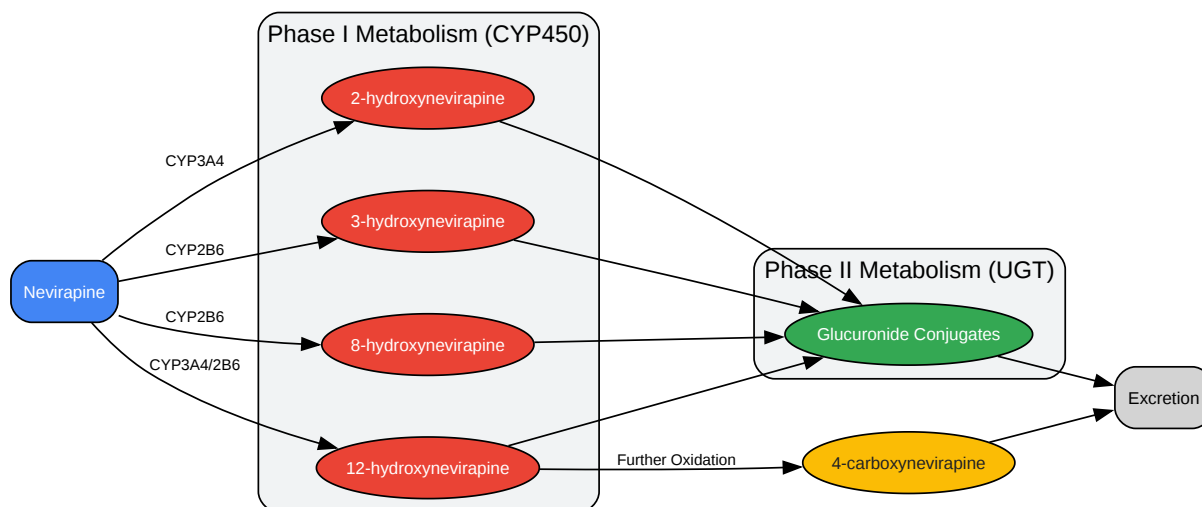
Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of nevirapine and its metabolites.

- **Ionization Source:** Electrospray ionization (ESI) in the positive ion mode is commonly used.
- **Mass Analyzer:** A triple quadrupole mass spectrometer is typically employed for quantitative analysis.
- **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for nevirapine, each of its metabolites, and the internal standard.

Mandatory Visualization

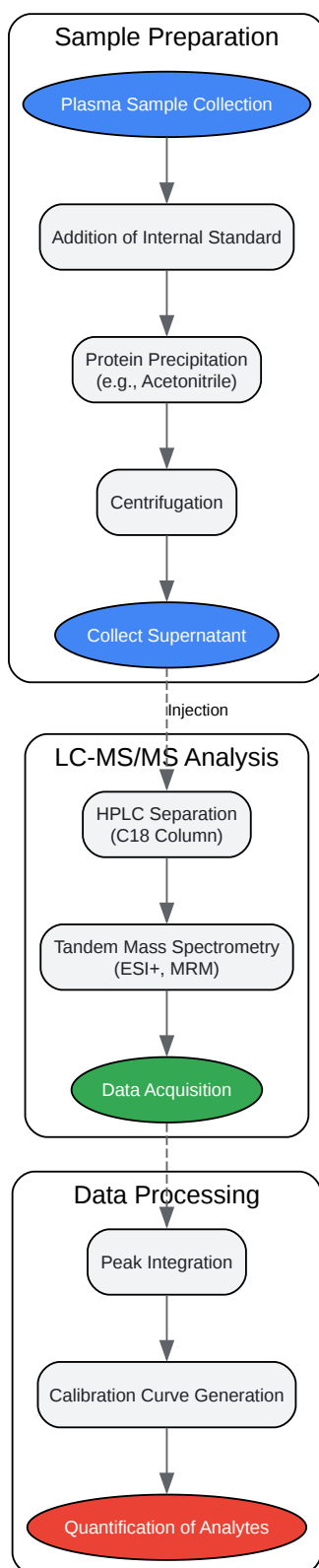
Nevirapine Metabolic Pathway



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Caption: Metabolic pathway of nevirapine.

Experimental Workflow for Nevirapine Metabolite Analysis



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Caption: Workflow for nevirapine metabolite analysis.

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